molecular formula C14H13N3O2 B2646930 4-CYANO-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE CAS No. 1421493-52-8

4-CYANO-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE

Cat. No.: B2646930
CAS No.: 1421493-52-8
M. Wt: 255.277
InChI Key: BNKWDEJYAHCCAB-UHFFFAOYSA-N
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Description

4-CYANO-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE is a complex organic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a cyano group (–CN) and a benzamide moiety, along with a 3-methyl-1,2-oxazol-5-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CYANO-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target cyanoacetamide compounds . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .

Industrial Production Methods

In industrial settings, the production of cyanoacetamides, including this compound, often involves solvent-free reactions. This method is preferred due to its cost-effectiveness and reduced environmental impact. The reaction typically involves the fusion of aryl amines with ethyl cyanoacetate under high temperatures .

Chemical Reactions Analysis

Types of Reactions

4-CYANO-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .

Mechanism of Action

The mechanism of action of 4-CYANO-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE involves its interaction with molecular targets in biological systems. The cyano group and the oxazole ring play crucial roles in binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may inhibit certain enzymes or interfere with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-CYANO-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE include other cyanoacetamides and oxazole derivatives. Examples include:

  • N-(2-CYANOETHYL)BENZAMIDE
  • 4-CYANO-N-(2-OXAZOLYL)BENZAMIDE
  • 3-METHYL-1,2-OXAZOLE-5-CARBOXYLIC ACID

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the cyano group and the oxazole ring allows for diverse chemical transformations and potential therapeutic applications .

Properties

IUPAC Name

4-cyano-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-10-8-13(19-17-10)6-7-16-14(18)12-4-2-11(9-15)3-5-12/h2-5,8H,6-7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKWDEJYAHCCAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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